![molecular formula C15H22N4O5S B7545258 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea, also known as DMP 323, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 exerts its therapeutic effects by inhibiting the activity of kinases, specifically Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting these proteins, 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 prevents the activation of downstream signaling pathways that are involved in the development and progression of cancer, inflammation, and autoimmune diseases.
Biochemical and Physiological Effects
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 has been shown to have immunomodulatory effects by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 is its high potency and specificity for JAK and STAT proteins. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 is its poor solubility, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the development of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 could be used in combination with other therapeutic agents to enhance their efficacy. Further research is needed to fully understand the potential of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 involves the reaction of 4-(dimethylsulfamoyl)phenyl isocyanate with 3-(1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl)urea. The reaction proceeds under mild conditions and results in the formation of 1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 as a white solid with a high yield.
Scientific Research Applications
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea 323 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of various kinases, which play a crucial role in the development and progression of these diseases.
properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-11(10-19-8-9-24-15(19)21)16-14(20)17-12-4-6-13(7-5-12)25(22,23)18(2)3/h4-7,11H,8-10H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBSBKDWYDXSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
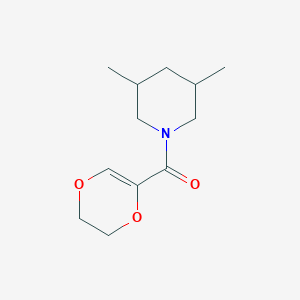
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)

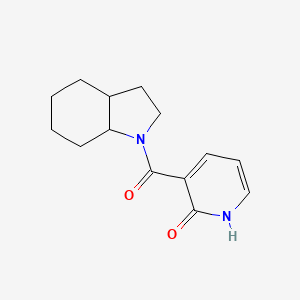
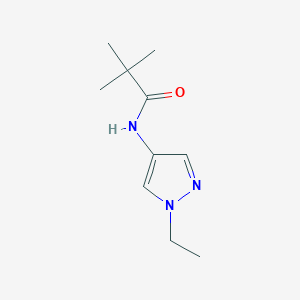
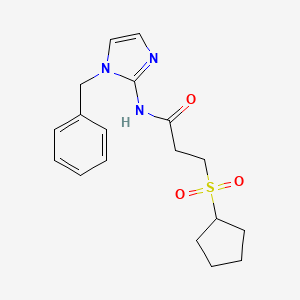
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)



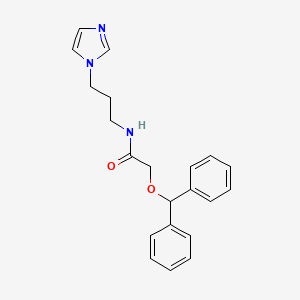
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)